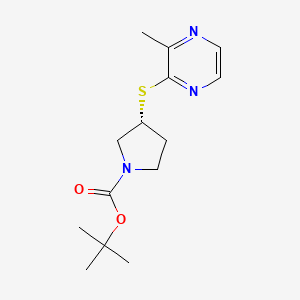

(R)-3-(3-methyl-pyrazin-2-ylsulfanyl)-pyrrolidine-1-carboxylic acid tert-butyl ester

Description

“(R)-3-(3-methyl-pyrazin-2-ylsulfanyl)-pyrrolidine-1-carboxylic acid tert-butyl ester” is a chiral pyrrolidine derivative featuring a tert-butyl carbamate protecting group and a 3-methyl-pyrazine-2-ylsulfanyl substituent at the 3-position of the pyrrolidine ring. This compound is primarily utilized as an intermediate in medicinal chemistry for the synthesis of bioactive molecules, particularly enzyme inhibitors and receptor modulators. The tert-butyl ester group enhances stability during synthetic processes, while the pyrazine-sulfanyl moiety introduces heteroaromatic and sulfur-based reactivity, enabling diverse functionalization pathways . Its stereochemistry (R-configuration) is critical for chiral selectivity in target binding, making it valuable in asymmetric synthesis .

Properties

Molecular Formula |

C14H21N3O2S |

|---|---|

Molecular Weight |

295.40 g/mol |

IUPAC Name |

tert-butyl (3R)-3-(3-methylpyrazin-2-yl)sulfanylpyrrolidine-1-carboxylate |

InChI |

InChI=1S/C14H21N3O2S/c1-10-12(16-7-6-15-10)20-11-5-8-17(9-11)13(18)19-14(2,3)4/h6-7,11H,5,8-9H2,1-4H3/t11-/m1/s1 |

InChI Key |

VLSQWIHCJCKWDR-LLVKDONJSA-N |

Isomeric SMILES |

CC1=NC=CN=C1S[C@@H]2CCN(C2)C(=O)OC(C)(C)C |

Canonical SMILES |

CC1=NC=CN=C1SC2CCN(C2)C(=O)OC(C)(C)C |

Origin of Product |

United States |

Preparation Methods

General Synthetic Strategy

The synthesis of (R)-3-(3-methyl-pyrazin-2-ylsulfanyl)-pyrrolidine-1-carboxylic acid tert-butyl ester generally follows a convergent multi-step route involving:

- Construction or introduction of the 3-methylpyrazine moiety.

- Formation of the thioether linkage between the pyrazine and pyrrolidine rings.

- Assembly and stereochemical control of the pyrrolidine ring .

- Protection of the carboxylic acid as a tert-butyl ester to enhance stability and facilitate purification.

Stepwise Preparation Details

| Step | Reaction Description | Typical Reagents/Conditions | Notes |

|---|---|---|---|

| 1. Pyrazine Ring Formation | Cyclization of suitable diamino or dicarbonyl precursors to form 3-methylpyrazine | Cyclization under dehydrating conditions or via condensation with methyl-substituted precursors | Commercially available 3-methylpyrazine derivatives often used to avoid this step |

| 2. Thioether Formation | Nucleophilic substitution of a pyrazin-2-yl halide or sulfonate with a thiol or thiolate derived from pyrrolidine | Use of base (e.g., NaH, K2CO3), polar aprotic solvents (DMF, DMSO), moderate temperatures (room temp to 60°C) | Critical for regioselectivity and yield; requires inert atmosphere to avoid oxidation |

| 3. Pyrrolidine Ring Assembly | Cyclization from amino acid or amino alcohol precursors, often starting from (R)-proline derivatives | Cyclization via intramolecular nucleophilic substitution or reductive amination | Stereochemistry controlled by chiral starting materials or chiral auxiliaries |

| 4. Esterification | Protection of the carboxylic acid as tert-butyl ester using tert-butyl alcohol and acid catalysts or via tert-butyl-diazomethane | Acid catalysis (e.g., H2SO4, p-TsOH) or carbodiimide coupling agents | Esterification improves compound stability and solubility for further transformations |

Representative Synthetic Route

A typical synthetic route reported in literature and patent filings involves:

- Starting from (R)-pyrrolidine-1-carboxylic acid tert-butyl ester , the 3-position is functionalized by nucleophilic substitution with a 3-methyl-pyrazin-2-ylsulfanyl group.

- The pyrazine moiety is introduced as a halide or sulfonate derivative, which reacts with a thiol or thiolate generated from the pyrrolidine precursor.

- The thiol intermediate is formed by reduction of a disulfide or direct thiolation.

- Final purification is achieved by chromatographic methods or crystallization.

Industrial and Optimization Considerations

- Catalysts: Palladium-catalyzed coupling reactions (e.g., Pd(0) or Pd(II)) are sometimes employed for related heterocyclic coupling but are less common in direct thioether formation for this compound.

- Reaction Conditions: Optimization of temperature, solvent polarity, and base strength is critical to maximize yield and minimize side reactions such as oxidation of sulfur.

- Continuous Flow Chemistry: Emerging methods may use flow reactors to improve reproducibility and scalability.

- Purification: Use of tert-butyl ester protects the acid functionality during purification steps, allowing for mild conditions and better yields.

Comparative Analysis with Structurally Similar Compounds

| Compound | Key Structural Difference | Preparation Notes | Impact on Synthesis |

|---|---|---|---|

| (R)-2-(Toluene-4-sulfonyloxymethyl)pyrrolidine-1-carboxylic acid tert-butyl ester | Tosyl group at 2-position instead of thioether | Tosylation via p-toluenesulfonyl chloride in pyridine | Tosyl group is a better leaving group, facilitating nucleophilic substitution |

| 3-(Methanesulfonyl-methyl-amino)-pyrrolidine-1-carboxylic acid tert-butyl ester | Methanesulfonamide group replaces thioether | Sulfonamide introduced by reaction with methanesulfonic acid | Increases polarity, synthesis involves sulfonylation steps |

| 3-(Pyridine-2-sulfinylmethyl)-pyrrolidine-1-carboxylic acid tert-butyl ester | Sulfoxide linkage instead of sulfide | Oxidation of thioether to sulfoxide | Requires controlled oxidation step, affects biological properties |

Data Table: Summary of Preparation Parameters

| Parameter | Typical Value/Condition | Comments |

|---|---|---|

| Starting Material | (R)-Pyrrolidine-1-carboxylic acid tert-butyl ester | Commercially available or synthesized from (R)-proline |

| Pyrazine Derivative | 3-Methyl-pyrazin-2-yl halide or sulfonate | Synthesized or purchased |

| Base | Potassium carbonate, sodium hydride | Used for thiolate generation |

| Solvent | Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO) | Polar aprotic solvents preferred |

| Temperature | 25–60 °C | Controlled to avoid side reactions |

| Reaction Time | 4–24 hours | Depends on scale and conditions |

| Purification | Column chromatography, crystallization | Tert-butyl ester aids purification |

| Yield | 50–85% (step dependent) | Optimized by reaction conditions |

Research Findings and Notes

- The tert-butyl ester protecting group is crucial for enhancing the stability of the carboxylic acid during multi-step synthesis and purification.

- The thioether linkage formation is sensitive to oxidation; inert atmosphere and fresh reagents improve outcomes.

- Stereochemical integrity at the pyrrolidine ring is maintained by starting from chiral precursors such as (R)-proline derivatives.

- Industrial methods focus on scalability and cost-effectiveness , often employing continuous flow reactors and catalyst recycling.

- Comparative studies indicate that the thioether linkage provides a balance of lipophilicity and stability, distinct from sulfonamide or sulfoxide analogs.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound may undergo oxidation reactions, particularly at the sulfanyl group, to form sulfoxides or sulfones.

Reduction: Reduction reactions may target the pyrazine ring or other functional groups.

Substitution: The compound can undergo substitution reactions, especially at the pyrazine ring, to introduce various substituents.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) may be used.

Substitution: Reagents like halogens, alkylating agents, and nucleophiles are commonly used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group may yield sulfoxides or sulfones, while substitution reactions may introduce various functional groups to the pyrazine ring.

Scientific Research Applications

The compound (R)-3-(3-methyl-pyrazin-2-ylsulfanyl)-pyrrolidine-1-carboxylic acid tert-butyl ester is a synthetic organic compound featuring a pyrazine ring substituted with a methyl group and a pyrrolidine ring connected via a sulfanyl linkage, with a tert-butyl ester group attached to the carboxylic acid moiety.

Potential Applications

While the search results do not explicitly detail the applications of "this compound," they do provide insights into its potential use based on its structural features and similar compounds:

- Synthesis of Specialty Chemicals, Agrochemicals, and Materials Science This compound may be used as an intermediate in synthesizing specialty chemicals, agrochemicals, or new materials.

- Enzyme Inhibitor The compound may exhibit biological activities, particularly as an enzyme inhibitor. The mechanism of action may involve binding to the enzyme's active site, thus blocking substrate access and inhibiting enzymatic activity.

- Pharmaceutical Research: As a building block in synthesizing more complex molecules with potential pharmaceutical applications. The unique combination of pyrazine, pyrrolidine, and tert-butyl ester moieties may offer opportunities for creating novel drugs.

Related Compounds

Other related compounds include:

- 3-(2-Methyl-pyrazin-2-ylsulfanyl)-pyrrolidine-1-carboxylic acid tert-butyl ester

- 3-(3-Methyl-pyrazin-2-ylsulfanyl)-pyrrolidine-1-carboxylic acid methyl ester

- 3-(3-Methyl-pyrazin-2-ylsulfanyl)-pyrrolidine-1-carboxylic acid ethyl ester

- (R)-3-(6-methyl-pyridazin-3-ylsulfanyl)-pyrrolidine-1-carboxylic acid tert-butyl ester

- 3-(Pyrazin-2-ylsulfanyl)-pyrrolidine-1-carboxylic acid tert-butyl ester

- Tert-butyl (3R)-3-(methylamino)pyrrolidine-1-carboxylate

- (R)-methyl pyrrolidine-3-carboxylate

Mechanism of Action

The mechanism of action of ®-3-(3-methyl-pyrazin-2-ylsulfanyl)-pyrrolidine-1-carboxylic acid tert-butyl ester would depend on its specific biological activity. Generally, such compounds may interact with molecular targets such as enzymes, receptors, or nucleic acids, modulating their activity and affecting cellular pathways. Detailed studies would be required to elucidate the exact mechanism and molecular targets involved.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare the structural features, synthetic applications, and functional properties of “(R)-3-(3-methyl-pyrazin-2-ylsulfanyl)-pyrrolidine-1-carboxylic acid tert-butyl ester” with analogous compounds from the literature:

Structural and Functional Insights:

Benzimidazole-sulfanyl derivatives (e.g., ) exhibit stronger π-interactions but reduced synthetic flexibility compared to pyrazine-based analogs.

Steric and Electronic Effects :

- The methyl group on pyrazine enhances lipophilicity and metabolic resistance compared to polar substituents like the hydroxyl group in .

- Sulfonamide derivatives (e.g., ) show superior electrophilicity for covalent binding but may incur higher toxicity risks.

Synthetic Versatility :

- The target compound’s pyrazine-sulfanyl group can undergo nucleophilic aromatic substitution, whereas aldehyde -functionalized analogs (e.g., ) are tailored for reductive amination .

Biological Relevance: Amino-propionylamino derivatives (e.g., ) are preferred for peptide-based drug design, whereas the target compound’s pyrazine moiety is advantageous in kinase or protease inhibitor scaffolds .

Biological Activity

(R)-3-(3-methyl-pyrazin-2-ylsulfanyl)-pyrrolidine-1-carboxylic acid tert-butyl ester is a compound of interest due to its potential biological activities, particularly in the field of medicinal chemistry. This article explores the biological activity of this compound, including its antiviral properties, synthesis methods, and relevant research findings.

The compound is characterized by its structure, which includes a pyrrolidine ring, a carboxylic acid moiety, and a tert-butyl ester group. These structural features contribute to its biological activity and pharmacological potential.

Antiviral Properties

Research has indicated that compounds similar to this compound exhibit antiviral properties. Specifically, it has been noted that certain pyrrolidine derivatives can inhibit the activity of viral neuraminidase, an enzyme critical for the replication of viruses such as influenza . The inhibition of neuraminidase can prevent the spread of viral infections, making these compounds valuable in antiviral drug development.

The mechanism by which this compound exerts its biological effects may involve interactions with specific cellular pathways. For instance, related compounds have been shown to modulate transcription factors involved in inflammatory responses and immune regulation, such as NF-kappa-B and AP-1 . This modulation can have downstream effects on cell proliferation and apoptosis.

Case Studies

Several studies have investigated the biological activity of related compounds. For example:

- Influenza Virus Inhibition : A study demonstrated that certain pyrrolidine derivatives could reduce cytopathogenic effects in cells infected with influenza virus by inhibiting neuraminidase activity. The 50% effective concentration (EC50) was calculated to assess potency .

- Cancer Research : Compounds with similar structures have been evaluated for their potential as anticancer agents. They have shown selective inhibition of cancer cell lines through mechanisms involving apoptosis and cell cycle regulation .

Synthesis Methods

The synthesis of this compound can be achieved through various chemical reactions. One notable method involves the continuous flow synthesis technique, which allows for efficient production with high yields . The process typically includes:

- Formation of Pyrrolidine Ring : Utilizing starting materials such as 3-methyl-pyrazine derivatives.

- Carboxylation : Introducing a carboxylic acid group through appropriate reagents.

- Esterification : Converting the carboxylic acid into a tert-butyl ester using tert-butanol and acid catalysts.

Data Table: Comparison of Biological Activities

Q & A

Q. What is the role of the tert-butyl ester group in this compound’s synthetic applications?

The tert-butyl ester acts as a protecting group for the pyrrolidine carboxylic acid, enhancing solubility in organic solvents and preventing unwanted side reactions during multi-step syntheses. Deprotection under acidic conditions (e.g., HCl in dioxane) regenerates the free carboxylic acid for downstream functionalization .

Q. How can researchers ensure stereochemical integrity during synthesis?

The (R)-configuration at the pyrrolidine C3 position is critical. Asymmetric synthesis methods, such as chiral auxiliary-mediated alkylation or enzymatic resolution, are recommended. Chiral HPLC or polarimetry should validate enantiomeric purity (>98% ee) .

Q. What safety precautions are essential when handling this compound?

Use PPE (gloves, goggles, lab coat) and work in a fume hood. Avoid inhalation/contact, as tert-butyl esters and sulfanyl groups may irritate skin/eyes. Store at 2–8°C under inert gas (e.g., N₂) to prevent hydrolysis .

Q. Which analytical techniques are optimal for characterization?

- NMR : Confirm regiochemistry of the pyrazine sulfanyl group (δ ~2.5 ppm for CH₃-pyrazine) and tert-butyl protons (δ ~1.4 ppm).

- HPLC-MS : Monitor purity (>95%) and detect degradation products (e.g., free carboxylic acid after ester hydrolysis) .

Advanced Research Questions

Q. How does the pyrazine sulfanyl group influence reactivity in cross-coupling reactions?

The sulfur atom acts as a weak directing group, enabling regioselective functionalization at the pyrazine C5 position. Palladium-catalyzed Suzuki-Miyaura couplings with aryl boronic acids proceed efficiently under mild conditions (Pd(OAc)₂, SPhos, K₂CO₃, 60°C) .

Q. What strategies mitigate racemization during deprotection of the tert-butyl ester?

Acidic deprotection (TFA in DCM) at 0°C minimizes racemization. Alternatively, use enzymatic methods (e.g., esterases) for stereoretentive cleavage. Monitor reaction progress via TLC (Rf shift from ~0.7 to ~0.2 in EtOAc/hexanes) .

Q. How can computational modeling optimize reaction conditions for scale-up?

DFT calculations (B3LYP/6-31G*) predict transition states for sulfanyl group substitution. Solvent effects (e.g., DMF vs. THF) and temperature-dependent activation energies guide experimental optimization (e.g., 40–60°C for SNAr reactions) .

Q. What contradictions exist in reported synthetic yields, and how can they be resolved?

Discrepancies in yields (e.g., 60–85% for pyrazine sulfanyl introduction) arise from varying stoichiometry of 3-methyl-pyrazine-2-thiol (1.2–2.0 equiv) and base (Et₃N vs. DIPEA). Systematic DoE (Design of Experiments) identifies optimal ratios (1.5 equiv thiol, 2.5 equiv DIPEA) .

Q. How does steric hindrance from the tert-butyl group affect nucleophilic substitution?

The bulky tert-butyl group reduces accessibility to the pyrrolidine nitrogen, favoring SN1 mechanisms in polar aprotic solvents (e.g., DMSO). Kinetic studies (Eyring plots) reveal Δ‡G ~25 kcal/mol for tert-butyl vs. ~18 kcal/mol for methyl esters .

Q. What are the challenges in synthesizing enantiopure analogs for SAR studies?

Racemization at the C3 position occurs during sulfanyl group installation. Use low-temperature (<0°C) Mitsunobu reactions with DIAD/Ph₃P and chiral alcohols to preserve configuration. Chiral SFC (supercritical fluid chromatography) achieves baseline separation of diastereomers .

Methodological Recommendations

- Synthetic Optimization : Screen Pd catalysts (e.g., XPhos vs. SPhos) for coupling efficiency .

- Stability Testing : Conduct accelerated degradation studies (40°C/75% RH) to identify hydrolytic liabilities .

- Data Validation : Cross-reference NMR shifts with Cambridge Structural Database entries to resolve spectral ambiguities .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.